![molecular formula C17H20N4OS B8033610 (1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one](/img/structure/B8033610.png)
(1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a degradation product of Olanzapine, a serotonergic compound, formed during storage or exposure to thermal stress . This compound is also referred to as Olanzapine Ketothiolactam and has the chemical name 1Z-[4,5-dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine Thiolactam Impurity involves the degradation of Olanzapine under specific conditions. The degradation can occur during storage or when exposed to thermal stress
Industrial Production Methods
There are no specific industrial production methods for Olanzapine Thiolactam Impurity as it is primarily a degradation product rather than a target compound for industrial synthesis .
化学反応の分析
Types of Reactions
Olanzapine Thiolactam Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions for these reactions depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.
科学的研究の応用
Olanzapine Thiolactam Impurity has several scientific research applications, including:
Chemistry: It is used as a reference standard for the analysis of Olanzapine degradation products.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is used in the development and testing of analytical methods for the detection and quantification of Olanzapine and its impurities.
Industry: It is used in the quality control and stability testing of Olanzapine formulations.
作用機序
The mechanism of action of Olanzapine Thiolactam Impurity is not well-documented. as a degradation product of Olanzapine, it may interact with similar molecular targets and pathways. Olanzapine itself is known to interact with various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors .
類似化合物との比較
Similar Compounds
Some compounds similar to Olanzapine Thiolactam Impurity include:
Olanzapine: The parent compound from which Olanzapine Thiolactam Impurity is derived.
Olanzapine N-oxide: Another degradation product of Olanzapine.
Olanzapine Sulfoxide: A related compound formed through the oxidation of Olanzapine.
Uniqueness
Olanzapine Thiolactam Impurity is unique due to its specific structure and formation conditions. Unlike other degradation products, it is formed primarily under thermal stress and storage conditions, making it a key indicator of the stability and quality of Olanzapine formulations .
特性
IUPAC Name |
(1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11H,7-10H2,1-2H3,(H,19,23)/b13-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXKASHICBLMCC-QBFSEMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
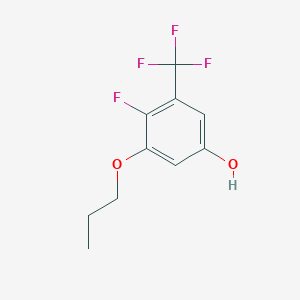
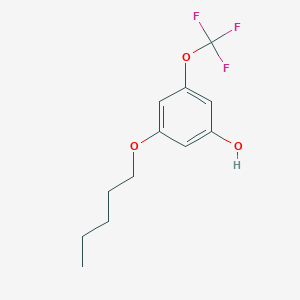
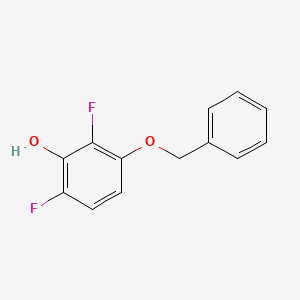
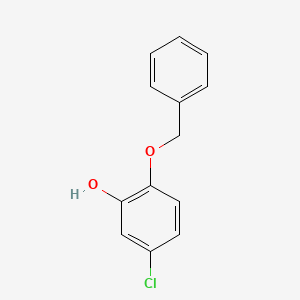
![3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033569.png)
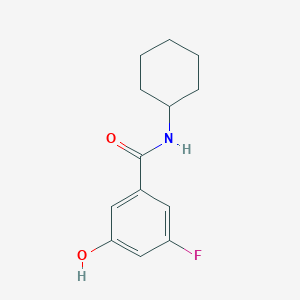
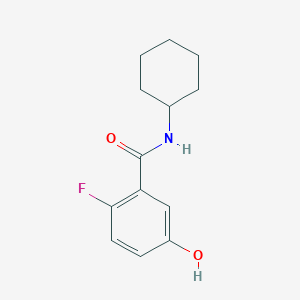
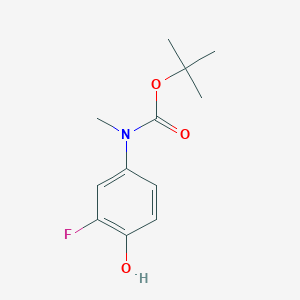
![3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol](/img/structure/B8033582.png)
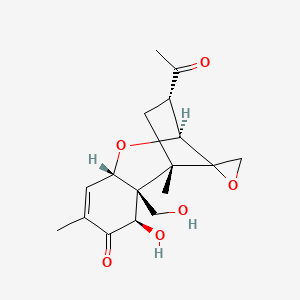
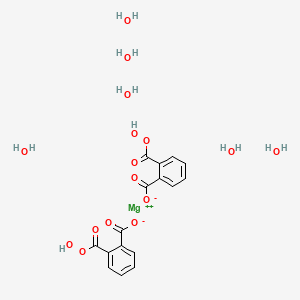
![(1R,2R,3R,7R,9S,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B8033603.png)
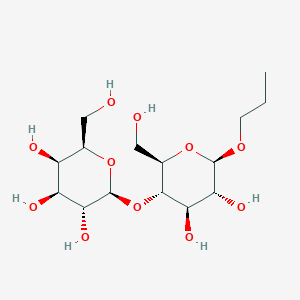
![RuCl(p-cymene)[(R,R)-Ts-DPEN]](/img/structure/B8033616.png)
